3-Methylbenzoyl isocyanate
Overview
Description
3-Methylbenzoyl isocyanate is an organic compound with the molecular formula C₉H₇NO₂. It is a colorless liquid known for its strong pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzoyl isocyanate typically involves the reaction of 3-methylbenzoyl chloride with potassium cyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows: [ \text{3-Methylbenzoyl chloride} + \text{Potassium cyanate} \rightarrow \text{this compound} + \text{Potassium chloride} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzoyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylbenzoic acid and carbon dioxide.
Oxidation: Can be oxidized to form corresponding oximes or nitriles under specific conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Alcohols or amines in the presence of a base.
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Urethanes and Ureas: From nucleophilic addition reactions.
3-Methylbenzoic Acid: From hydrolysis.
Oximes or Nitriles: From oxidation reactions.
Scientific Research Applications
3-Methylbenzoyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, pesticides, and polymers
Mechanism of Action
The mechanism of action of 3-Methylbenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of urethanes and ureas. The compound can also undergo hydrolysis, leading to the formation of 3-methylbenzoic acid .
Comparison with Similar Compounds
Benzoyl isocyanate: Similar structure but lacks the methyl group.
Phenyl isocyanate: Contains a phenyl group instead of a methylbenzoyl group.
Toluene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Uniqueness: 3-Methylbenzoyl isocyanate is unique due to the presence of the methyl group on the benzoyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
3-methylbenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVOTWKXBGOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504836 | |
Record name | 3-Methylbenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5893-29-8 | |
Record name | 3-Methylbenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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